1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
Overview
Description
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its ionic nature and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 2-bromoethanol. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of new ionic compounds with different anions.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in the study of biological systems, particularly in the investigation of ion transport and membrane interactions.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt cell membranes, leading to cell lysis and death. In biological systems, it can interfere with ion transport and enzyme activity, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide stands out due to its specific pyridinium core, which imparts unique chemical and physical properties. Compared to imidazolium-based compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)ethanol;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.BrH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5,10H,6-7H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVRJKEXWPELA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCO.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499830 | |
Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26468-11-1 | |
Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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